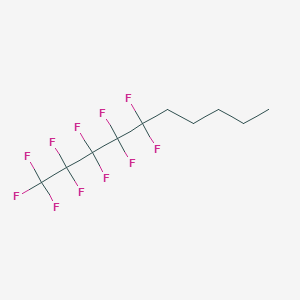
1-(Perfluoropentyl)pentane
Übersicht
Beschreibung
. This compound is characterized by the presence of a perfluorinated pentyl group attached to a pentane backbone. The unique properties of fluorinated compounds, such as high thermal stability and chemical inertness, make 1-(Perfluoropentyl)pentane an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(Perfluoropentyl)pentane typically involves the reaction of perfluorinated alkyl iodides with alkanes under specific conditions. One common method is the radical-initiated addition of perfluorinated alkyl iodides to alkanes in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures .
Industrial production methods for fluorinated compounds often involve the electrochemical fluorination (ECF) process. This process uses anhydrous hydrogen fluoride as the fluorine source and an electric current to fluorinate hydrocarbons. The ECF process is known for its efficiency in producing perfluorinated compounds on a large scale .
Analyse Chemischer Reaktionen
1-(Perfluoropentyl)pentane undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(Perfluoropentyl)pentane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-(Perfluoropentyl)pentane is primarily related to its fluorinated structure. The presence of multiple carbon-fluorine bonds imparts high stability and resistance to metabolic degradation. In biological systems, fluorinated compounds can interact with lipid membranes, altering their properties and affecting membrane-associated processes . The compound’s inertness and stability make it suitable for use in various applications without undergoing significant chemical changes .
Vergleich Mit ähnlichen Verbindungen
1-(Perfluoropentyl)pentane can be compared with other perfluorinated compounds such as:
Perfluorodecalin: This compound has a bicyclic structure and is used in biomedical applications, particularly as an oxygen carrier in blood substitutes.
Perfluoropentane: A shorter-chain analogue, perfluoropentane is used as a propellant in medical inhalers and as a contrast agent in ultrasound imaging.
The uniqueness of this compound lies in its specific chain length and the balance of properties it offers, making it suitable for a variety of specialized applications .
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluorodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F11/c1-2-3-4-5-6(11,12)7(13,14)8(15,16)9(17,18)10(19,20)21/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNBFLPZZOMIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895194 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287702-46-8 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















